N,N'-Bis(salicylidene)ethylenediamino-CO balt(II) hydrate

Catalog No.
S885099
CAS No.
207124-68-3
M.F
C16H18CoN2O3
M. Wt
345.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(salicylidene)ethylenediamino-CO balt(II) ...

CAS Number

207124-68-3

Product Name

N,N'-Bis(salicylidene)ethylenediamino-CO balt(II) hydrate

IUPAC Name

cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate

Molecular Formula

C16H18CoN2O3

Molecular Weight

345.26 g/mol

InChI

InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2

InChI Key

KMPNPNYOEISGRQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in benzene, chloroform, and pyridine

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2]

The exact mass of the compound Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Bis(salicylidene)ethylenediamino-cobalt(II) hydrate (CAS 207124-68-3), commonly known as Salcomine hydrate, is a premier tetradentate Schiff-base coordination complex utilized primarily as a reversible oxygen carrier and aerobic oxidation catalyst [1]. In industrial and laboratory procurement, this specific hydrate form is highly valued for its ambient stability compared to its anhydrous counterpart. By coordinating water in the axial position, the Co(II) center is protected from premature, irreversible oxidation during storage [2]. Upon dissolution or mild heating, it provides an active Co(II) species capable of binding molecular oxygen to form reactive superoxo or peroxo intermediates. This makes it a critical procurement target for the transition-metal-catalyzed aerobic oxidation of phenols to quinones, Mukaiyama-type alkene hydrations, and as a stable precursor for synthesizing complex supported cobalt catalysts [3].

Substituting Salcomine hydrate with simple cobalt salts (such as Cobalt(II) acetate) or alternative metal-salen complexes fundamentally disrupts catalytic workflows [1]. Simple cobalt salts lack the precisely tuned N2O2 equatorial ligand field required to stabilize the Co(III)-superoxo state, rendering them incapable of efficiently activating molecular oxygen at room temperature and forcing reliance on hazardous peroxides or complex additive mixtures. Conversely, substituting with the anhydrous form of Co(salen) introduces severe reproducibility issues; the anhydrous complex rapidly and irreversibly absorbs oxygen in the solid state when exposed to air, leading to degraded catalytic activity and variable effective molarity [2]. Furthermore, attempting to use Mn(salen) complexes shifts the reaction mechanism entirely, requiring stoichiometric terminal oxidants (like bleach or H2O2) instead of ambient air, which drastically increases process mass intensity and procurement complexity [3].

Aerobic Oxidation Selectivity: Co(salen) vs. Simple Cobalt Salts

In the industrial oxidation of substituted phenols (e.g., 2,3,6-trimethylphenol) to p-benzoquinones, pre-formed Salcomine demonstrates superior catalytic efficiency under ambient oxygen compared to simple cobalt salts [1]. Utilizing 1-5 mol% of the Co(salen) complex yields >90% of the target quinone, whereas substituting with Co(OAc)2 or CoCl2 without the tetradentate ligand results in poor conversion unless harsh peroxides are introduced [2].

Evidence DimensionYield of p-benzoquinones from phenols using 1 atm O2
Target Compound Data>90% yield using 1-5 mol% Co(salen)
Comparator Or BaselineCo(OAc)2 or CoCl2 (<10% yield under identical aerobic conditions)
Quantified Difference>80% absolute yield increase when using the precisely tuned N2O2 ligand field to activate O2.
Conditions30-42 °C, 1 atm O2, DMF solvent, 4-6 hours.

Procuring the pre-formed Salcomine complex eliminates the need to handle hazardous stoichiometric peroxides or optimize multi-component ligand mixtures in situ.

Storage Stability and Active Site Preservation: Hydrate vs. Anhydrous Form

The hydration state of Co(salen) critically dictates its shelf-life and batch-to-batch reproducibility in procurement. The hydrate form (CAS 207124-68-3) coordinates water axially, which sterically and electronically blocks premature oxygen binding during storage [1]. In contrast, anhydrous Co(salen) (CAS 14167-18-1) acts as an active oxygen sponge in the solid state, rapidly absorbing up to 0.5 molar equivalents of O2 upon atmospheric exposure to form inactive peroxo-bridged dimers [2].

Evidence DimensionPreservation of active Co(II) oxidation state during ambient storage
Target Compound DataHydrate remains stable as Co(II) indefinitely under standard ambient atmosphere.
Comparator Or BaselineAnhydrous Co(salen) (absorbs ~0.5 eq O2 rapidly, forming Co(III)-O-O-Co(III) dimers).
Quantified DifferenceThe hydrate prevents the ~50% loss of active monomeric Co(II) sites that occurs when the anhydrous form is exposed to air.
ConditionsAmbient atmospheric storage prior to in situ catalytic activation.

The hydrate guarantees consistent catalyst loading and eliminates the costly requirement for glovebox or inert-gas storage during procurement and handling.

Oxidant Mass Efficiency: Co(salen) vs. Mn(salen) Complexes

While Mn(salen) complexes are ubiquitous in epoxidation catalysis, they fundamentally rely on stoichiometric terminal oxidants, which drastically increases process mass intensity. Co(salen), however, is uniquely tuned to utilize ambient air or 1 atm O2 as the sole oxidant for aerobic oxidations [1]. This difference in redox potential and oxygen affinity allows Co(salen) to drive continuous turnover without the continuous addition of chemical oxidants [2].

Evidence DimensionRequirement for stoichiometric terminal oxidants in catalytic cycles
Target Compound DataOperates using 0 equivalents of chemical oxidants (utilizes ambient O2).
Comparator Or BaselineMn(salen) complexes (require >1.0 equivalent of NaOCl, PhIO, or H2O2).
Quantified Difference100% reduction in the procurement and waste generation of stoichiometric terminal oxidants.
ConditionsStandard laboratory or industrial scale oxidation protocols.

Selecting Co(salen) for compatible oxidations drastically reduces Process Mass Intensity (PMI) and simplifies the supply chain by removing bulk oxidant procurement.

Catalyst Specificity in Alkene Hydrofunctionalization: Co vs. Cu/Ni/Al Centers

In the Mukaiyama-type hydration of unactivated alkenes via hydrogen atom transfer (HAT), the choice of the central metal in the salen/phthalocyanine framework is non-negotiable. Cobalt(II) complexes effectively mediate the radical-polar crossover, yielding high conversions of the hydrated product [1]. When identical conditions are applied to Cu(II), Ni(II), or Al(III) complexes, the reaction fails completely because these metals cannot access the specific M(III)-H intermediate required for the HAT mechanism [2].

Evidence DimensionProduct yield in the hydration of unactivated alkenes via HAT
Target Compound Data>70% yield of hydrated product using Co(salen) catalyst.
Comparator Or BaselineCu(salen), Ni(salen), and Al(salen) complexes (0% yield).
Quantified DifferenceAbsolute necessity of the Co center; >70% yield difference compared to inactive Cu/Ni/Al analogs.
ConditionsO2 atmosphere, presence of a silane (e.g., PhSiH3), room temperature.

Justifies the specific procurement of the Cobalt-centered salen over cheaper Copper or Nickel alternatives for complex olefin functionalization workflows.

Aerobic Oxidation of Phenols to High-Value Quinones

Directly leveraging its ability to activate molecular oxygen without terminal oxidants, Salcomine hydrate is the catalyst of choice for synthesizing p-benzoquinones (e.g., trimethyl-p-benzoquinone, a critical Vitamin E precursor) [1].

Mukaiyama-Type Alkene Hydration and Hydrofunctionalization

Utilizing its unique Co(II)/Co(III)-H redox cycling capabilities, this compound is ideal for the Markovnikov hydration of unactivated alkenes via radical-polar crossover mechanisms in complex organic synthesis [2].

Stable Precursor for Supported Heterogeneous Catalysts

Benefiting from its ambient stability and consistent Co(II) loading, the hydrate is an optimal starting material for wet impregnation onto silica or MOFs, followed by pyrolysis, to create robust, reusable heterogeneous catalysts for industrial flow systems [3].

Physical Description

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline]

Color/Form

Red crystals from DMF
Dark brown powde

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

345.064936 Da

Monoisotopic Mass

345.064936 Da

Heavy Atom Count

22

Decomposition

When heated to decomposition it emits toxic fumes of /nitrous oxide/.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

/EXPTL THER/ Salcomine, N,N'-bis(salicylidene)ethylene diamino-cobalt (II), and its derivatives were evaluated for their ability to inhibit selectively human cytomegalovirus (HCMV) proteinase activity. The 50% inhibitory concentration (IC50) of salcomine was 1.4 uM for HCMV proteinase, but >200 uM for three other serine proteinases (trypsin, >250 uM; chymotrypsin, 206 uM; and elastase, >250 uM). Two salcomine derivatives also inhibited HCMV proteinase with IC50 values under 2 microM. Studies of the structure-activity relationship of salcomine-related compounds showed that the phenyl moiety and the spacer moiety (distance between the two amines) were instrumental in the inhibition of HCMV proteinase. Moreover, salcomine inhibited the growth of laboratory strain AD169 and three clinical isolates at a 50% effective concentration (EC50) range of 1.92-2.89 uM. These results show that salcomine derivatives are potent and selective inhibitors of HCMV proteinase and HCMV replication in cell culture. Salcomine derivatives appear to be worth pursuing as candidate drugs for the chemotherapy of HCMV infection.

Pictograms

Irritant

Irritant

Metabolism Metabolites

Cobalt is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney. Cobalt is excreted mainly in the urine and faeces. (L29)

Wikipedia

Salcomine

General Manufacturing Information

...interesting example of catalysis by salcomine is the oxidation of ascorbic acid by molecular oxygen.
Salcomine is known to absorb molecular oxygen reversibly to form 2:1 complex, and hence it is reasonable to assume that salcomine activates molecular oxygen rather than substrate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Store under inert gas. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024

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